![molecular formula C11H8N2S B117147 10H-Benzo[b]pyrido[2,3-e][1,4]tiazina CAS No. 261-96-1](/img/structure/B117147.png)

10H-Benzo[b]pyrido[2,3-e][1,4]tiazina

Descripción general

Descripción

10H-Pyrido(3,2-b)(1,4)benzothiazine is a chemical compound with the molecular formula C11H8N2S . It is an analog of phenothiazine in which an annular nitrogen atom is incorporated into the ring system .

Synthesis Analysis

The synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine and its derivatives has been a subject of research. For instance, a study describes the synthesis of 10-acetyl-9-chloro/9-bromo/8,9-dichloro-3-nitro-pyrido[3,2-b][1,4]benzothiazines . Another research paper discusses the reaction of 10-methyl-10H-pyrido[3,2-b][1,4]benzothiazine with n-butyllithium .

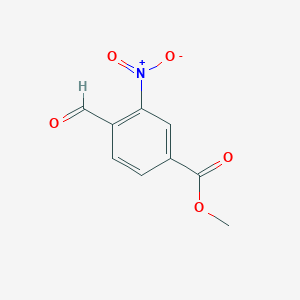

Molecular Structure Analysis

The molecular structure of 10H-Pyrido(3,2-b)(1,4)benzothiazine consists of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The IUPAC Standard InChI is InChI=1S/C11H8N2S/c1-2-5-9-8(4-1)13-11-10(14-9)6-3-7-12-11/h1-7H, (H,12,13) .

Chemical Reactions Analysis

In terms of chemical reactions, one study reports that the reaction of 10-methyl-10H-pyrido[3,2-b][1,4]benzothiazine with n-butyllithium affords a mixture of the C-4 proton abstraction product and 2-n-butyl-4a-lithio-10-methyl-2,4a-dihydropyridyl[3,2-b][1,4]benzothiazine, which results from nucleophilic addition at the C-2 position .

Aplicaciones Científicas De Investigación

Terapia contra el cáncer

10H-Benzo[b]pyrido[2,3-e][1,4]tiazina: los derivados se han identificado como potentes inhibidores de la tirosina quinasa receptora AXL . AXL juega un papel crucial en la supervivencia de las células cancerosas, la metástasis y la resistencia a los medicamentos. Dirigir AXL con estos compuestos ha mostrado una prometedora eficacia antitumoral tanto en estudios preclínicos como clínicos, convirtiéndolo en un objetivo atractivo para la terapia contra el cáncer .

Inhibición de la metástasis

Se ha demostrado que la misma clase de compuestos deteriora la migración e invasión celular . Esto es particularmente importante en el contexto de la metástasis del cáncer, donde la inhibición de la propagación de las células cancerosas puede mejorar significativamente los resultados de los pacientes.

Resistencia a los medicamentos

Al bloquear la señalización celular AXL, estos compuestos pueden potencialmente superar la resistencia a los medicamentos en las células cancerosas . Esta aplicación es vital para el desarrollo de nuevos tratamientos que puedan ser efectivos contra los cánceres que se han vuelto resistentes a las terapias actuales.

Inhibición selectiva

El diseño estructural de estos compuestos permite la inhibición selectiva, con una selectividad 15 veces mayor para AXL sobre otras quinasas como c-Met . Esta selectividad es esencial para reducir los efectos secundarios y aumentar el índice terapéutico de los posibles medicamentos.

Biodisponibilidad oral

El descubrimiento de 10H-benzo[b]pyrido[2,3-e][1,4]oxazina 16j como un inhibidor de AXL potente y de biodisponibilidad oral destaca el potencial para la administración oral de estos compuestos . Los medicamentos orales suelen ser más convenientes para los pacientes y pueden conducir a un mejor cumplimiento.

Eficacia antitumoral preclínica

En modelos de xenotrasplante impulsados por AXL, estos compuestos han exhibido una eficacia antitumoral significativa, causando estasis tumoral o regresión a dosis bien toleradas . Esto sugiere que podrían ser efectivos en un entorno clínico con un perfil de seguridad manejable.

Mecanismo De Acción

Target of Action

The primary target of 10H-Benzo[b]pyrido[2,3-e][1,4]thiazine is the receptor tyrosine kinase AXL . AXL plays a crucial role in cancer cell survival, metastasis, and drug resistance . It also exhibits inhibitory activity against the soybean 15-lipoxygenase enzyme .

Mode of Action

10H-Benzo[b]pyrido[2,3-e][1,4]thiazine interacts with its targets by blocking cellular AXL signaling . This interaction inhibits AXL-mediated cell proliferation and impairs growth arrest-specific protein 6 (Gas6)/AXL-stimulated cell migration and invasion .

Biochemical Pathways

The compound affects the AXL signaling pathway, which is involved in various cellular processes, including cell survival, proliferation, and migration . By inhibiting this pathway, 10H-Benzo[b]pyrido[2,3-e][1,4]thiazine can potentially disrupt these processes and exert antitumor effects .

Result of Action

The result of 10H-Benzo[b]pyrido[2,3-e][1,4]thiazine’s action is the inhibition of AXL-mediated cell proliferation and the impairment of Gas6/AXL-stimulated cell migration and invasion . This can potentially lead to the suppression of tumor growth and metastasis .

Action Environment

The action of 10H-Benzo[b]pyrido[2,3-e][1,4]thiazine can be influenced by various environmental factors. . Additionally, its stability and efficacy can be affected by storage conditions. It is recommended to be stored sealed in a dry room temperature environment .

Propiedades

IUPAC Name |

10H-pyrido[3,2-b][1,4]benzothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c1-2-5-9-8(4-1)13-11-10(14-9)6-3-7-12-11/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDZROJJLPDLDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180733 | |

| Record name | 10H-Pyrido(3,2-b)(1,4)benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261-96-1 | |

| Record name | 10H-Pyrido[3,2-b][1,4]benzothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10H-Pyrido(3,2-b)(1,4)benzothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000261961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 261-96-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10H-Pyrido(3,2-b)(1,4)benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10H-pyrido[3,2-b](1,4)benzothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the key reactions observed with 10H-Pyrido(3,2-b)(1,4)benzothiazine and n-butyllithium?

A: Research indicates that 10H-Pyrido(3,2-b)(1,4)benzothiazine reacts with n-butyllithium through two main pathways [, , ]. Firstly, it undergoes proton abstraction at the C-4 position. Secondly, n-butyllithium can add nucleophilically to the C-2 position, leading to the formation of a 2-n-butyl-4a-lithio-2,4a-dihydropyridyl[3,2-b][1,4]benzothiazine adduct. This adduct exhibits notable stability attributed to the ability of sulfur to stabilize the adjacent carbanion. These reactive intermediates can be further derivatized by reacting them with various electrophiles like deuterium oxide, diethyl chlorophosphate, acyl chlorides, and sulfonyl chlorides [, , ].

Q2: Have any ribofuranosides of 10H-Pyrido(3,2-b)(1,4)benzothiazine derivatives been synthesized, and what were their potential applications?

A: Yes, researchers have synthesized N-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)-8-chloro-7-methyl/7,9-dimethyl/8-chloro-9-methyl-3-nitro pyrido[3,2-b][1,4]benzothiazines []. These compounds were synthesized by reacting the corresponding 10H-pyrido[3,2-b][1,4]benzothiazines with β-D-ribofuranose-1-acetate-2,3,5-tribenzoate. These ribofuranosides, along with their parent 10H-pyrido[3,2-b][1,4]benzothiazines, were subsequently evaluated for their antibacterial and antifungal activities []. This highlights the potential of modifying the 10H-Pyrido(3,2-b)(1,4)benzothiazine scaffold for exploring various biological applications.

Q3: Are there any computational studies conducted on 10H-Pyrido(3,2-b)(1,4)benzothiazine derivatives?

A: While the provided abstracts do not delve into specific computational studies, one research paper [] mentions "theoretical anti-tumor studies" on 10H-pyrido[3,2-b][1,4]benzoxazine and 10H-pyrido[3,2-b][1,4]benzothiazine derivatives. This suggests the utilization of computational methods, possibly including molecular docking studies, to investigate the interactions of these compounds with potential cancer receptors. Access to the full research paper would provide more detailed insights into the specific computational methodologies employed and the findings of these studies.

Q4: What spectroscopic techniques are typically employed to characterize 10H-Pyrido(3,2-b)(1,4)benzothiazine derivatives?

A: Researchers commonly utilize a combination of spectroscopic techniques to characterize 10H-Pyrido(3,2-b)(1,4)benzothiazine derivatives [, , , ]. These include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate](/img/structure/B117096.png)

![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)